N-(3-chlorophenyl)-2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-(3-chlorophenyl)-2-[[3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN5O2S/c1-2-29-17-8-6-14(7-9-17)21-25-24-18-10-11-20(26-27(18)21)30-13-19(28)23-16-5-3-4-15(22)12-16/h3-12H,2,13H2,1H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBAUUEWVQZVFOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)SCC(=O)NC4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chlorophenyl)-2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is a synthetic compound that incorporates multiple pharmacologically relevant moieties. The compound features a triazole and pyridazine structure, which are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this compound based on various studies and findings.
Chemical Structure
The chemical structure of the compound can be represented as follows:
Antimicrobial Activity
Research has shown that compounds containing triazole and pyridazine rings exhibit significant antimicrobial properties. For instance, studies indicated that triazole derivatives can inhibit the growth of various bacterial strains and fungi. Specifically, compounds similar to this compound demonstrated potent activity against pathogens such as Mycobacterium tuberculosis and Candida albicans .
Anticancer Properties
The compound's structure suggests potential anticancer activity. Triazole derivatives have been linked to the inhibition of cancer cell proliferation through various mechanisms, including the inhibition of specific kinases involved in cell cycle regulation. For example, a study highlighted that similar compounds could inhibit RET kinase activity, leading to reduced cell viability in cancer models .
Inhibition of Enzymatic Activity
The compound has been evaluated for its ability to inhibit enzymes relevant to disease states. For instance, triazole derivatives have shown promise as α-glucosidase inhibitors, which can be beneficial in managing diabetes by slowing carbohydrate absorption .
Study 1: Antimicrobial Efficacy
In a controlled study examining the antimicrobial efficacy of triazole derivatives, this compound was tested against a panel of bacteria and fungi. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, showcasing its potential as an antimicrobial agent .
Study 2: Anticancer Activity
A separate study focused on the anticancer properties of related compounds revealed that derivatives with similar structural features significantly inhibited the proliferation of human cancer cell lines. The IC50 values ranged from 10 to 30 µM for various cell lines including breast and lung cancer cells .
Data Table: Summary of Biological Activities
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds containing the triazole scaffold exhibit significant antimicrobial properties. The following table summarizes the antimicrobial efficacy of N-(3-chlorophenyl)-2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide against various microorganisms:
| Microorganism | Activity Level | Reference |
|---|---|---|
| Staphylococcus aureus | High | |
| Escherichia coli | Moderate | |
| Candida albicans | Significant |
The compound's effectiveness against these pathogens suggests its potential utility in developing new antimicrobial agents.
Anticancer Activity
The anticancer potential of triazole derivatives is well-documented. The following table presents data on the compound's cytotoxic effects against specific cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HCT116 (Colon cancer) | 4.36 | Tyrosine kinase inhibition |
| MCF7 (Breast cancer) | 18.76 | Apoptosis induction |
These findings illustrate the compound's ability to inhibit tumor growth through various mechanisms, including targeting signaling pathways involved in cancer progression.
Study on Antimicrobial Effects
A study evaluated a series of triazole derivatives against various pathogens. It was found that modifications in the phenyl rings significantly affected antibacterial potency. Specifically, the presence of electron-withdrawing groups enhanced activity against Gram-positive bacteria.
Anticancer Evaluation
Another research focused on synthesizing and evaluating triazole derivatives against different cancer cell lines. The study reported that specific substitutions on the triazole ring led to enhanced cytotoxicity compared to standard chemotherapeutic agents.
Q & A
Q. What are the established synthetic methodologies for N-(3-chlorophenyl)-2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide?
Methodology: The synthesis typically involves two critical steps:
Formation of the triazolo[4,3-b]pyridazine core : Cyclization of precursor molecules (e.g., substituted pyridazines) with triazole derivatives using phosphoryl chloride (POCl₃) as a cyclizing agent. Reaction conditions (80–100°C, 4–6 hours) are critical for regioselectivity .
Thioacetamide coupling : Reacting the triazolo-pyridazine intermediate with 2-chloro-N-(3-chlorophenyl)acetamide under alkaline conditions (e.g., K₂CO₃ in DMF) to introduce the thioether linkage. Purification via column chromatography (silica gel, ethyl acetate/hexane) is standard .
Q. Key Table: Synthetic Steps
| Step | Reagents/Conditions | Purpose | References |
|---|---|---|---|
| 1 | POCl₃, 90°C, 5 hrs | Cyclization to triazolo-pyridazine | |
| 2 | K₂CO₃, DMF, RT, 12 hrs | Thioether bond formation | |
| 3 | Column chromatography (EtOAc/hexane) | Purification |
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral features should researchers expect?
Methodology:
- ¹H/¹³C NMR :
- IR Spectroscopy :
- Peaks at ~1650 cm⁻¹ (C=O stretch, acetamide) and ~1250 cm⁻¹ (C-S stretch) .
- Mass Spectrometry :
Q. What is the molecular geometry and electronic configuration of this compound, and how do they influence its reactivity?
Methodology:
- Geometry : Planar triazolo-pyridazine core with orthogonal substituents (ethoxyphenyl and thioacetamide groups), confirmed by X-ray crystallography analogs .
- Electron Distribution :
- The electron-withdrawing chlorine and sulfur atoms increase electrophilicity at the pyridazine ring, favoring nucleophilic substitutions.
- Ethoxy groups enhance solubility in polar aprotic solvents (e.g., DMSO) .
Advanced Research Questions
Q. How can researchers address low yields during the cyclization step of the triazolo[4,3-b]pyridazine core?
Methodology:
- Catalytic Optimization : Replace POCl₃ with Pd-catalyzed reductive cyclization (e.g., using formic acid as a CO surrogate) to improve regioselectivity and reduce side reactions .
- Temperature Control : Gradual heating (60°C → 100°C) minimizes decomposition.
- Solvent Screening : Use high-boiling solvents (toluene or chlorobenzene) to stabilize intermediates .
Q. What strategies are effective in resolving contradictory NMR data observed for derivatives of this compound?
Methodology:
- Variable Temperature NMR : Resolve overlapping peaks by analyzing spectra at elevated temperatures (e.g., 50°C in DMSO-d₆) .
- 2D NMR Techniques :
- HSQC/HMBC : Assign ambiguous protons/carbons (e.g., distinguishing triazole vs. pyridazine protons) .
- Isotopic Labeling : Synthesize ¹³C-labeled analogs to track coupling patterns .
Q. What computational approaches are recommended to predict the binding affinity of this compound with biological targets?
Methodology:
Q. How can researchers modify the core structure to enhance metabolic stability without compromising activity?
Methodology:
- Sulfone Incorporation : Replace the thioether (-S-) with a sulfone (-SO₂-) group via oxidation (e.g., mCPBA) to reduce oxidative metabolism .
- Fluorine Substitution : Introduce -CF₃ at the 4-ethoxyphenyl moiety to improve lipophilicity and plasma half-life (synthetic route: Ullmann coupling with CuI) .
Q. What analytical workflows are recommended for detecting degradation products under accelerated stability testing?
Methodology:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
